4,5,5-trifluoropent-4-enoic Acid
Overview
Description
Synthesis Analysis
The synthesis of 4,5,5-Trifluoropent-4-enoic Acid and its analogues involves complex chemical processes. A method for preparing α-substituted 5,5-difluoro-4-pentenoic acid esters, which are closely related to 4,5,5-Trifluoropent-4-enoic Acid, has been developed. This process uses ester enolates and 3,3,3-trifluoropropene, allowing further modification to produce α-disubstituted analogues (Kendrick & Kolb, 1989).
Molecular Structure Analysis
The molecular structure of compounds related to 4,5,5-Trifluoropent-4-enoic Acid, such as 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, has been determined using X-ray analysis. This analysis reveals specific packing and hydrogen bond interactions (Foces-Foces et al., 1996).
Chemical Reactions and Properties
Trifluoroacetic acid, closely related to 4,5,5-Trifluoropent-4-enoic Acid, exhibits unique properties and reactions, such as forming stable hydrates and undergoing structural changes upon deuteration (Mootz & Schilling, 1992). Furthermore, the trifluoromethyl group in similar compounds can influence the reactivity, as seen in various hydrolysis reactions (Longridge & Nicholson, 1990).
Physical Properties Analysis
The physical properties of fluorinated compounds like 4,5,5-Trifluoropent-4-enoic Acid are unique, often leading to the formation of distinct phases and structures. For instance, compounds with partially perfluorinated chains exhibit special phase behaviors, such as cubic and hexagonal columnar phases, due to their ability to self-assemble into ordered superstructures (Zhou et al., 2007).
Chemical Properties Analysis
The chemical properties of fluorinated compounds like 4,5,5-Trifluoropent-4-enoic Acid are impacted by their fluorine content. Tris(pentafluorophenyl)borane, for instance, is used as a catalyst in various organic reactions due to its unique properties as a boron Lewis acid (Erker, 2005).
Scientific Research Applications
Nematicidal Activity
- Scientific Field : Agricultural Science
- Summary of Application : 4,5,5-trifluoropent-4-enoic Acid is used in the synthesis of novel derivatives that have shown nematicidal activities . These compounds are designed and synthesized to combat plant parasitic nematodes that cause severe damages to crops globally .
- Methods of Application : The compounds are tested both in vitro and in vivo (in sand). Compounds with high activity in sand are further investigated for their in vivo activities in matrix .
- Results : Some of the synthesized molecules exhibited better nematicidal activity. For instance, compound B8 containing a furan ring exhibited excellent nematicidal activity against Meloidogyne incognita and Bursaphelenchus xylophilus, with LC50/72 h values of 1.22 mg/L and 0.53 mg/L, respectively .
Chemical Synthesis
- Scientific Field : Chemical Engineering
- Summary of Application : 4,5,5-trifluoropent-4-enoic Acid is used as a raw material in the production of surfactants .
- Methods of Application : The acid is used in chemical synthesis processes to produce surfactants .
- Results : The surfactants produced are widely used in various fields such as adhesives, paints, and printing inks .
Proteomics Research
- Scientific Field : Biochemistry
- Summary of Application : 4,5,5-trifluoropent-4-enoic Acid is used as a specialty product in proteomics research .
- Methods of Application : The acid is used in various experimental procedures in proteomics research .
- Results : The outcomes of these experiments can vary widely depending on the specific research goals .
Catalyst in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : 4,5,5-trifluoropent-4-enoic Acid can be used as a catalyst in organic synthesis .
- Methods of Application : The acid is used in various chemical reactions to speed up the rate of reaction .
- Results : The use of this acid as a catalyst can lead to more efficient reactions and higher yields .
Chemical Intermediate
- Scientific Field : Industrial Chemistry
- Summary of Application : 4,5,5-trifluoropent-4-enoic Acid is used as a chemical intermediate in the production of other organic compounds .
- Methods of Application : The acid is used in various chemical reactions to produce other organic compounds .
- Results : The outcomes of these reactions can vary widely depending on the specific synthesis goals .
Surfactant Production
- Scientific Field : Industrial Chemistry
- Summary of Application : 4,5,5-trifluoropent-4-enoic Acid is used as a raw material in the production of surfactants .
- Methods of Application : The acid is used in chemical synthesis processes to produce surfactants .
- Results : The surfactants produced are widely used in various fields such as adhesives, paints, and printing inks .
Safety And Hazards
4,5,5-Trifluoropent-4-enoic Acid may cause irritation to the skin, eyes, and respiratory tract . After contact, it should be immediately washed off with water . When using it, chemical safety goggles, protective gloves, and protective clothing should be worn . Inhalation or ingestion of this compound should be avoided . It should be used in a well-ventilated place and stored in a safety cabinet or fume hood . In case of an accident or discomfort, immediate medical attention should be sought, and the safety data sheet of this compound should be shown .
properties
IUPAC Name |
4,5,5-trifluoropent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-3(5(7)8)1-2-4(9)10/h1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHZHTHRRXAUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382089 | |
Record name | 4,5,5-trifluoropent-4-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5-trifluoropent-4-enoic Acid | |
CAS RN |
110003-22-0 | |
Record name | 4,5,5-trifluoropent-4-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 110003-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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